N-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-fluorophenoxy)propanamide
Overview
Description
N-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C27H29FN2O4S and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.18320675 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Evaluation as Phospholipase A2 Inhibitors
Compounds related to N-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-fluorophenoxy)propanamide have been studied for their inhibitory activity against membrane-bound phospholipase A2. These compounds, particularly N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[ 4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, have shown potent inhibition of arachidonic acid liberation, demonstrating their potential in reducing myocardial infarction size in animal models (Oinuma et al., 1991).
Polymorphism and Pharmaceutical Formulation
The effects of fluorine substitution in aromatic sulfonamides, closely related to the compound , on polymorphism have been investigated. The presence of fluorine groups in such compounds influences their crystalline form, which is critical for the development of pharmaceutical formulations. These studies provide insights into the design of drugs with optimal bioavailability and stability (Terada et al., 2012).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against pathogens affecting tomato plants, indicating their potential in agricultural applications. The structure-activity relationship studies suggest that specific substitutions on the benzhydryl and sulfonamide rings significantly influence antibacterial activity (Vinaya et al., 2009).
Novel Antagonists and Agonists Development
Research into compounds structurally related to this compound has led to the identification of novel classes of potent 5-HT₇ receptor antagonists, showcasing their importance in developing new therapeutic agents for neurological disorders (Zajdel et al., 2012).
Material Science Applications
In material science, the sulfonation of poly(arylene ether sulfone) containing fluorenyl groups, a process related to the modification of compounds similar to this compound, has been investigated for creating proton exchange membranes. These materials show promise for fuel cell applications, demonstrating the compound's versatility beyond biological activities (Bae et al., 2009).
Properties
IUPAC Name |
N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-2-(2-fluorophenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O4S/c1-20(34-26-10-6-5-9-25(26)28)27(31)29-23-11-13-24(14-12-23)35(32,33)30-17-15-22(16-18-30)19-21-7-3-2-4-8-21/h2-14,20,22H,15-19H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXBNNZSOXLBAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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